1-[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine
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Overview
Description
The compound rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) is a bicyclic amine with a unique structure that includes a benzyl group and a bicyclo[320]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from commercially available starting materials.
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong bases and heat to induce the formation of the bicyclic ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine under basic conditions.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be performed on the bicyclic core, potentially leading to the opening of the ring system and formation of linear amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Linear amines
Substitution: Azide derivatives, thioethers
Scientific Research Applications
Chemistry
Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry
Material Science: The compound’s unique bicyclic structure makes it a candidate for the development of novel materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets within the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester
- tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- trans-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
The uniqueness of rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) lies in its specific bicyclic structure and the presence of the benzyl group, which differentiates it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine |
InChI |
InChI=1S/C14H20N2/c15-7-12-6-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12-,13-,14-/m0/s1 |
InChI Key |
ONTIRTKDTIJIRW-IHRRRGAJSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2[C@@H]1CN)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(CC2C1CN)CC3=CC=CC=C3 |
Origin of Product |
United States |
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